

AG 1295 CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AG 1295

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An In-Depth Technical Guide to **AG 1295**: A Selective PDGFR Kinase Inhibitor

Introduction

AG 1295, also known as Tyrphostin **AG 1295**, is a potent and selective inhibitor of the platelet-derived growth factor (PDGF) receptor tyrosine kinase.^{[1][2]} As a member of the tyrphostin family of protein tyrosine kinase inhibitors, **AG 1295** has become a valuable tool in cell biology and drug development research for investigating the roles of PDGF signaling in various physiological and pathological processes. This quinoxaline-derivative is cell-permeable, allowing it to effectively target intracellular kinase domains.^[3] Its selectivity for the PDGF receptor over other growth factor receptors, such as the epidermal growth factor (EGF) receptor, makes it a specific probe for elucidating PDGF-mediated pathways.^{[1][4]} This guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental applications of **AG 1295**.

Chemical Properties

AG 1295 is a synthetic organic compound with well-defined physicochemical properties. Its identity and characteristics are summarized below.

Property	Value	Source(s)
CAS Number	71897-07-9	[1][2][3][5]
IUPAC Name	6,7-Dimethyl-2-phenylquinoxaline	[1][2][6]
Synonyms	Tyrphostin AG 1295, NSC 380341	[1][5][7]
Molecular Formula	C ₁₆ H ₁₄ N ₂	[1][2][5]
Molecular Weight	234.30 g/mol	[2][3][5]
Appearance	White solid	[3][4]
SMILES String	<chem>Cc1cc2ncc(nc2cc1C)-c1ccccc1</chem>	[8]
InChI Key	FQNCLVJEQCJWSU-UHFFFAOYSA-N	[1][3]
Solubility	Soluble in DMSO, DMF, and Ethanol.	[1][5]
Storage	Store at -20°C, protected from light.	[4][5][9]

Mechanism of Action and Biological Activity

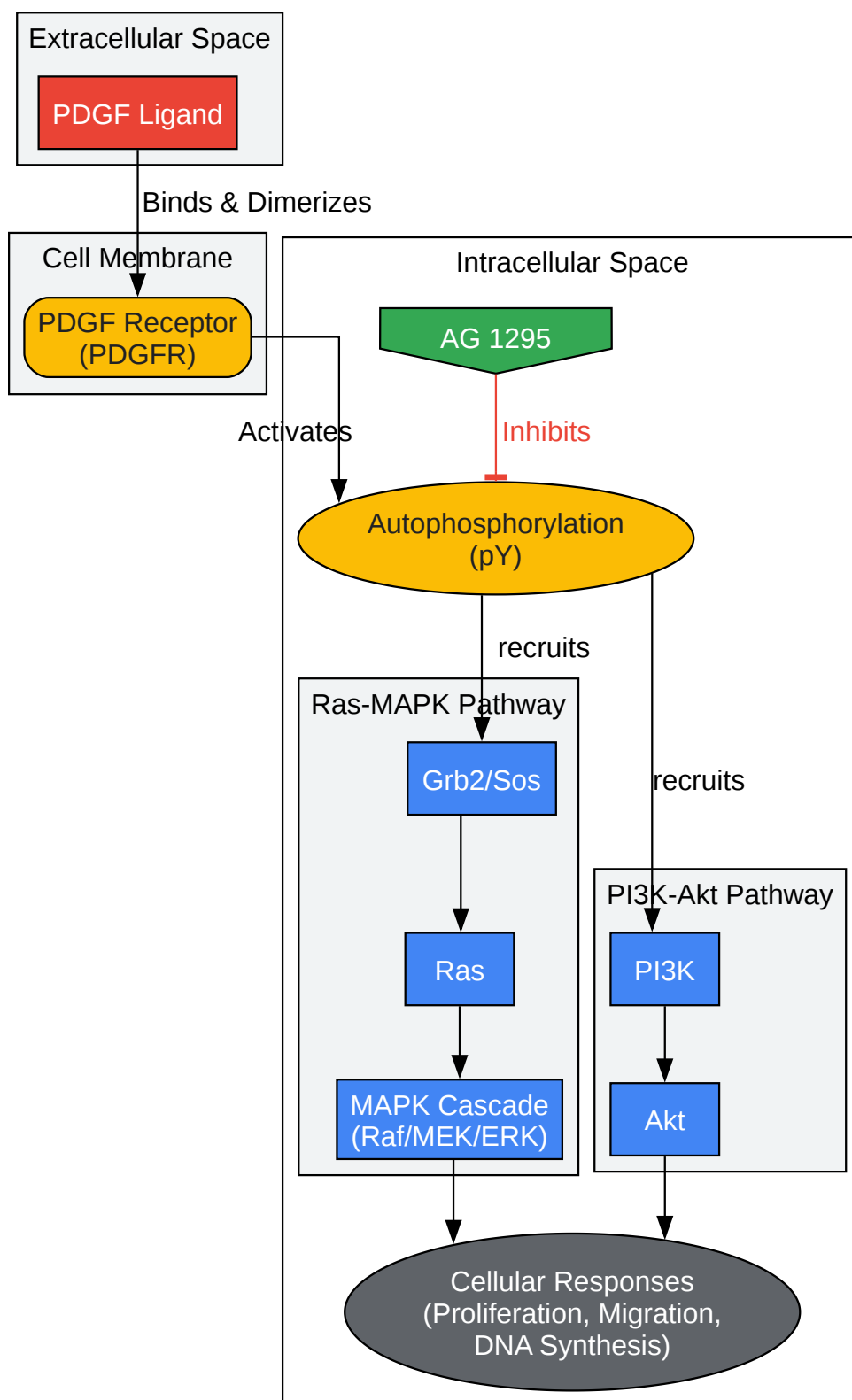
AG 1295 exerts its biological effects by selectively inhibiting the tyrosine kinase activity of the PDGF receptor (PDGFR).[8] It functions as a reversible, ATP-competitive inhibitor.[3][4] The binding of PDGF ligands (e.g., PDGF-AA, PDGF-BB) to the extracellular domain of PDGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This autophosphorylation is a critical activation step that creates docking sites for various downstream signaling proteins containing Src homology 2 (SH2) domains.[10]

AG 1295 specifically blocks this initial autophosphorylation event, thereby preventing the activation of the entire downstream signaling cascade.[11][12] This leads to the inhibition of PDGF-mediated cellular responses, including DNA synthesis, cell proliferation, and migration.

[1][3][12] A key feature of **AG 1295** is its high selectivity; it has been shown to have no effect on EGF receptor autophosphorylation and only weakly affects EGF- or insulin-stimulated DNA synthesis.[1][4]

Activity	IC ₅₀ Value	Cell Type/Assay	Source(s)
PDGFR Kinase Inhibition	0.3 - 1.0 μ M	In vitro / Swiss 3T3 cells	[1][13]
PDGFR Autophosphorylation	0.3 - 0.5 μ M	Membrane autophosphorylation assays	[8][13]
PDGF-Dependent DNA Synthesis	2.5 μ M	Swiss 3T3 cells	[1][3][4]

Below is a diagram illustrating the PDGF signaling pathway and the inhibitory action of **AG 1295**.



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Caption: PDGF signaling pathway and the inhibitory point of **AG 1295**.

Experimental Protocols

AG 1295 is widely used in both in vitro and in vivo studies to probe the function of PDGFR signaling. Below are representative methodologies.

In Vitro Inhibition of PDGFR Autophosphorylation

This protocol assesses the ability of **AG 1295** to block the initial activation step of the PDGFR in a cellular context.

Methodology:

- **Cell Culture:** Culture smooth muscle cells (SMCs), such as porcine or human arterial SMCs, in appropriate media until they reach near-confluence.[\[11\]](#)[\[12\]](#)
- **Serum Starvation:** To reduce basal receptor activation, serum-starve the cells for 24-48 hours in a serum-free medium.
- **Inhibitor Pre-treatment:** Treat the starved cells with various concentrations of **AG 1295** (e.g., 1-50 μ M, dissolved in DMSO) or a vehicle control (DMSO) for 1-2 hours at 37°C.[\[11\]](#)
- **PDGF Stimulation:** Stimulate the cells with a potent ligand like PDGF-BB (e.g., 100 ng/mL) for 5-10 minutes at 37°C to induce receptor autophosphorylation.[\[11\]](#)
- **Cell Lysis:** Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
- **Immunoprecipitation:** Incubate the cell lysates with an anti-PDGFR- β antibody to immunoprecipitate the receptor.
- **Western Blotting:** Separate the immunoprecipitated proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with an anti-phosphotyrosine antibody to detect the level of receptor phosphorylation. The membrane can be stripped and re-probed with an anti-PDGFR- β antibody to confirm equal protein loading.[\[11\]](#)[\[12\]](#)

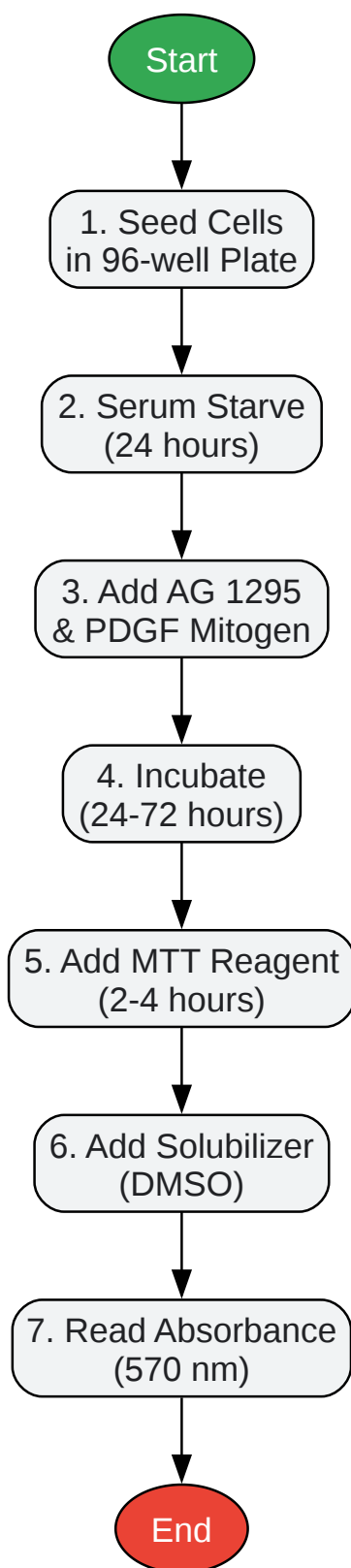
Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of **AG 1295** on cell growth stimulated by PDGF.

Methodology:

- **Cell Seeding:** Seed fibroblasts (e.g., rabbit conjunctival fibroblasts or Swiss 3T3 cells) into 96-well plates at a predetermined density (e.g., 5,000-15,000 cells/well) and allow them to adhere overnight.[\[11\]](#)[\[14\]](#)
- **Serum Starvation:** Synchronize the cells by serum starvation for 24 hours.
- **Treatment:** Add fresh serum-free medium containing various concentrations of **AG 1295** (e.g., 1-100 μ M) and immediately add a mitogen such as PDGF-AA or PDGF-BB.[\[13\]](#)[\[14\]](#) Include control wells with no inhibitor and no mitogen.
- **Incubation:** Incubate the plates for 24-72 hours at 37°C in a CO₂ incubator.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

The following diagram outlines the workflow for a typical cell proliferation assay.



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Caption: A generalized workflow for an MTT-based cell proliferation assay.

In Vivo Applications

AG 1295 has demonstrated efficacy in various animal models. It has been shown to reduce neointimal formation following balloon angioplasty in swine when delivered locally via biodegradable nanoparticles.[11][12] Additionally, daily intraperitoneal administration of **AG 1295** significantly decreased interstitial fibrosis in a rat model of unilateral ureteral obstruction. [8][13] These studies highlight the therapeutic potential of inhibiting PDGFR signaling in proliferative and fibrotic diseases.

Conclusion

AG 1295 is a well-characterized, selective inhibitor of the PDGF receptor tyrosine kinase. Its ability to potently and specifically block PDGF-mediated signaling has made it an indispensable research tool. The detailed chemical data and established experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to investigate and modulate the PDGF signaling pathway in various biological systems.

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- To cite this document: BenchChem. [AG 1295 CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665054#ag-1295-cas-number-and-chemical-properties]

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